
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and nitrile functional groups, along with the difluorophenyl moiety, makes it an interesting molecule for synthetic and application-oriented research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a chiral precursor. The reaction typically involves the following steps:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or other chiral catalyst-mediated reactions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the nitrile group: This can be done through dehydration of an amide or through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted difluorophenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the difluorophenyl group could enhance its binding affinity or selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
(3R)-3-amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which might result in different chemical properties and biological activities.
(3R)-3-amino-3-(2,4-difluorophenyl)propanenitrile: Similar structure but with different fluorine substitution pattern, potentially leading to different reactivity and applications.
Uniqueness
The presence of the 2,5-difluorophenyl group in (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile makes it unique compared to other similar compounds. This substitution pattern can influence its electronic properties, reactivity, and interactions with biological targets.
属性
分子式 |
C9H8F2N2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI 键 |
BQUCRYIJJCZOLZ-SECBINFHSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)[C@@H](CC#N)N)F |
规范 SMILES |
C1=CC(=C(C=C1F)C(CC#N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
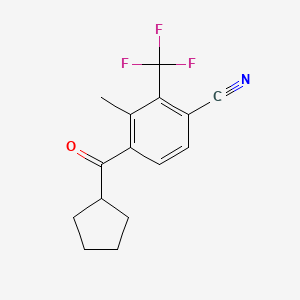
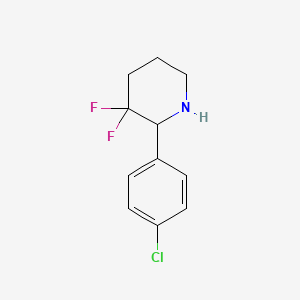
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
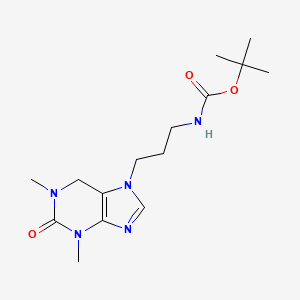
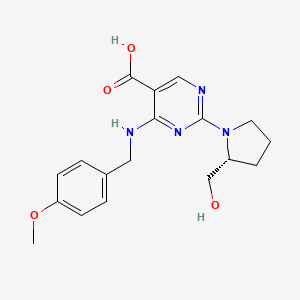


![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)
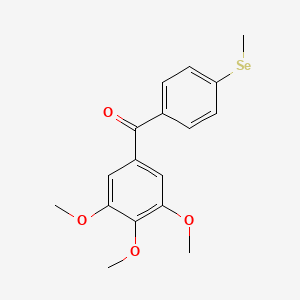
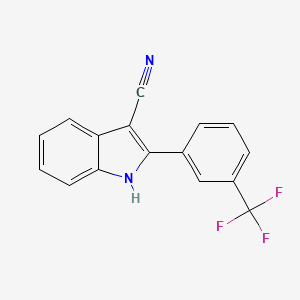
![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
